N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group at the 4th position and a pyridin-4-yl moiety at the 5th position. The acetamide side chain includes a 2,3-dimethylphenyl group, which confers distinct steric and electronic properties to the molecule .
Properties
CAS No. |
482639-63-4 |
|---|---|
Molecular Formula |
C19H21N5OS |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-4-24-18(15-8-10-20-11-9-15)22-23-19(24)26-12-17(25)21-16-7-5-6-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
KEFFTUFDTCPVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the pyridinyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the dimethylphenyl group: This could be done via a Friedel-Crafts acylation or alkylation reaction.
Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential biological activity. The presence of the triazole and pyridinyl groups suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure suggests it might have activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The triazole and pyridinyl groups could play a role in binding to these targets, while the dimethylphenyl group might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Select Analogues
*Calculated based on molecular formula from .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.5 g/mol
- Structural Features : It includes a triazole ring, a pyridine ring, and a dimethylphenyl group, with a sulfanyl linkage enhancing its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, studies have shown that similar triazole derivatives can inhibit phospholipase A2 (PLA2), which is crucial in inflammatory responses .
- Anticancer Activity : Research indicates that compounds with triazole moieties possess significant anticancer properties. For instance, sulfanyltriazoles have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : The presence of the pyridine and triazole rings contributes to the compound's antimicrobial activity against a range of pathogens .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study evaluated the efficacy of similar triazole derivatives against colon carcinoma HCT-116 cells, reporting an IC50 value of 6.2 μM for a related compound . This suggests that this compound may exhibit comparable or enhanced anticancer effects.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of triazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition rates at concentrations as low as 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
